2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzenesulfonyl group, a bromophenyl group, and a dimethylphenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the benzenesulfonyl intermediate: This step involves the sulfonylation of benzene using sulfonyl chloride in the presence of a base such as pyridine.
Bromination of the phenyl ring:
Coupling reactions: The brominated phenyl intermediate is then coupled with the benzenesulfonyl intermediate using a suitable coupling agent like palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
Acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The bromophenyl and dimethylphenyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(2,5-dimethylphenyl)acetamide
- 2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2,5-dimethylphenyl)acetamide
Uniqueness
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,5-dimethylphenyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Properties
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3S/c1-17-8-9-18(2)22(14-17)25-23(27)16-26(15-19-10-12-20(24)13-11-19)30(28,29)21-6-4-3-5-7-21/h3-14H,15-16H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFNIHGTGBIULX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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